N-(4-{[(1,1-dioxidotetrahydrothien-3-yl)amino]sulfonyl}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[(1,1-dioxidotetrahydrothien-3-yl)amino]sulfonyl}phenyl)acetamide is a chemical compound with the molecular formula C12H16N2O5S2 and a molecular weight of 332.4 g/mol. This compound is characterized by its complex structure, which includes a thieno[3,4-d]thiazine-1,1-dioxide moiety and an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[(1,1-dioxidotetrahydrothien-3-yl)amino]sulfonyl}phenyl)acetamide typically involves multiple steps, starting with the preparation of the core thieno[3,4-d]thiazine-1,1-dioxide structure. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(4-{[(1,1-dioxidotetrahydrothien-3-yl)amino]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thieno[3,4-d]thiazine derivatives.
Substitution: Formation of N-substituted derivatives or esters.
Scientific Research Applications
This compound has a range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which N-(4-{[(1,1-dioxidotetrahydrothien-3-yl)amino]sulfonyl}phenyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its application, but it generally involves binding to enzymes or receptors, leading to a biological response.
Comparison with Similar Compounds
N-(4-{[(1,1-dioxidotetrahydrothien-3-yl)amino]sulfonyl}phenyl)acetamide can be compared to other similar compounds, such as N-(1,1-dioxidotetrahydrothien-3-yl)-4-propoxybenzamide and 4-amino-N-(1,1-dioxidotetrahydrothien-3-yl)benzenesulfonamide. The uniqueness of this compound lies in its specific combination of thieno[3,4-d]thiazine-1,1-dioxide and acetamide groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-[(1,1-dioxothiolan-3-yl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S2/c1-9(15)13-10-2-4-12(5-3-10)21(18,19)14-11-6-7-20(16,17)8-11/h2-5,11,14H,6-8H2,1H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLLJVXKUITENX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CCS(=O)(=O)C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.